An In-Depth Technical Guide to the Chemical Properties and Biological Activity of AC-Leu-Val-Lys-Aldehyde
An In-Depth Technical Guide to the Chemical Properties and Biological Activity of AC-Leu-Val-Lys-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-Leu-Val-Lys-aldehyde, also known as N-acetyl-L-leucyl-L-valyl-L-lysinal, is a synthetic peptide aldehyde that has garnered significant attention in the scientific community for its potent and reversible inhibitory activity against cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease involved in a myriad of physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis. The targeted inhibition of this enzyme by compounds such as AC-Leu-Val-Lys-aldehyde presents a promising avenue for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies associated with AC-Leu-Val-Lys-aldehyde.
Chemical Properties
AC-Leu-Val-Lys-aldehyde is a tripeptide derivative with an aldehyde functional group at the C-terminus of the lysine residue. This aldehyde moiety is crucial for its mechanism of action as a protease inhibitor.
| Property | Value | Source |
| CAS Number | 147600-40-6 | [1] |
| Molecular Formula | C₁₉H₃₆N₄O₄ | [1] |
| Molecular Weight | 384.51 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
The primary biological function of AC-Leu-Val-Lys-aldehyde is the potent and reversible inhibition of cathepsin B. It exhibits a high degree of selectivity for this enzyme, with a reported IC₅₀ value of 4 nM.[1] The aldehyde group of the inhibitor forms a covalent but reversible thiohemiacetal linkage with the active site cysteine residue (Cys29) of cathepsin B, thereby blocking its proteolytic activity.
The inhibition of cathepsin B by AC-Leu-Val-Lys-aldehyde has been shown to have significant downstream effects, including the reduction of quinolinic acid-induced striatal cell death and the accumulation of LC3-II, a marker of autophagy.[1] These findings suggest its potential neuroprotective effects.
Signaling Pathways
Cathepsin B is intricately involved in several key signaling pathways, most notably the intrinsic and extrinsic pathways of apoptosis. By inhibiting cathepsin B, AC-Leu-Val-Lys-aldehyde can modulate these pathways.
Cathepsin B's Role in Apoptosis
Cathepsin B, when released from the lysosome into the cytoplasm, can trigger the mitochondrial apoptosis pathway. It can activate pro-apoptotic Bcl-2 family members like Bid, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Experimental Protocols
The following are detailed methodologies for key experiments involving the assessment of cathepsin B activity and its inhibition, which are applicable to AC-Leu-Val-Lys-aldehyde.
Cathepsin B Activity Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin B activity assay kits.
1. Reagents and Materials:
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Cathepsin B Reaction Buffer
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Cathepsin B Substrate (e.g., Ac-RR-AFC)
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Purified active Cathepsin B enzyme
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AC-Leu-Val-Lys-aldehyde (or other inhibitors)
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96-well black microplate
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Fluorometric microplate reader (Ex/Em = 400/505 nm)
2. Assay Procedure:
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Prepare the Reaction Mix: For each well, prepare a master mix containing Cathepsin B Reaction Buffer and the Cathepsin B substrate according to the manufacturer's instructions.
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Inhibitor Preparation: Prepare serial dilutions of AC-Leu-Val-Lys-aldehyde in Cathepsin B Reaction Buffer.
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Enzyme Preparation: Dilute the purified active Cathepsin B enzyme in Cathepsin B Reaction Buffer to the desired concentration.
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Assay Plate Setup:
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Blank: Add Reaction Buffer only.
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Enzyme Control: Add diluted Cathepsin B enzyme and Reaction Buffer.
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Inhibitor Wells: Add diluted Cathepsin B enzyme and the corresponding serial dilutions of AC-Leu-Val-Lys-aldehyde.
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Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
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Initiate Reaction: Add the Cathepsin B substrate master mix to all wells.
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Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
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Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Determine the percent inhibition for each concentration of AC-Leu-Val-Lys-aldehyde and calculate the IC₅₀ value.
Synthesis of Peptide Aldehydes (General Strategy)
The synthesis of peptide aldehydes like AC-Leu-Val-Lys-aldehyde can be achieved through two primary strategies.
Strategy 1: C-terminal Modification of a Protected Peptide
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Solid-Phase Peptide Synthesis (SPPS): Synthesize the protected peptide (Ac-Leu-Val-Lys(Boc)-OH) on a solid support.
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Activation of C-terminus: Activate the C-terminal carboxylic acid.
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Reduction to Aldehyde: Reduce the activated carboxyl group to the corresponding aldehyde. This can be a challenging step, often requiring specific reducing agents to avoid over-reduction to the alcohol.
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Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove the side-chain protecting groups.
Strategy 2: Use of an α-Amino Aldehyde Building Block
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Synthesis of Lysinal Derivative: Synthesize a protected lysinal derivative (e.g., Boc-Lys(Z)-H).
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Solid-Phase Elongation: Couple the protected lysinal to a resin, followed by the sequential addition of protected valine and leucine residues using standard SPPS protocols.
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N-terminal Acetylation: Acetylate the N-terminus of the peptide.
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Cleavage and Deprotection: Cleave the final peptide aldehyde from the resin and remove all protecting groups.
Conclusion
AC-Leu-Val-Lys-aldehyde is a valuable research tool for studying the roles of cathepsin B in various biological processes. Its potent and selective inhibitory activity makes it a lead compound for the development of therapeutics targeting diseases where cathepsin B is dysregulated. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar peptide aldehyde inhibitors. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of AC-Leu-Val-Lys-aldehyde is warranted to fully elucidate its therapeutic potential.
